

# Technical Guide: Identification and Characterization of Mometasone EP Impurity C

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## Compound of Interest

Compound Name: 9-Deschloro Mometasone

Cat. No.: B1152927

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## Executive Summary

In the impurity profiling of Mometasone Furoate (MF), EP Impurity C presents a specific challenge due to its isobaric nature with other degradation products (specifically Impurity D). Defined as the 11-oxo (11-ketone) analog of Mometasone, Impurity C arises primarily through oxidative degradation or as a byproduct of the synthetic precursor pathway.[1]

This guide provides a definitive structural elucidation workflow, distinguishing Impurity C from its structural analogs using orthogonal analytical techniques (HPLC-UV, LC-MS/MS, and NMR).

## Chemical Identity & Structural Characterization[1]

Unlike Mometasone Furoate, which possesses a

-chloro-

-hydroxy moiety, Impurity C is characterized by the absence of the halogen at position 9 and the oxidation of the hydroxyl group at position 11 to a ketone.[1]

## Nomenclature and Identifiers

Parameter	Description
EP Name	Mometasone Furoate Impurity C
Chemical Name	21-chloro-16 -methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
Common Name	9-Dechloro-11-oxo Mometasone Furoate
CAS Number	1305334-31-9
Molecular Formula	
Molecular Weight	484.97 g/mol
Structural Feature	Loss of HCl relative to Mometasone; Oxidation of C11.[1]

## The Isobaric Challenge

Impurity C (

) is isobaric with EP Impurity D (Mometasone Epoxide).[1] Both result from the net loss of HCl from the parent molecule (

), making simple MS1 (molecular ion) identification insufficient.[1]

- Impurity C: 11-Ketone structure (Trioxo).[1]
- Impurity D: 9,11-Epoxy structure.[1][2][3]

## Formation Mechanism & Causality[1]

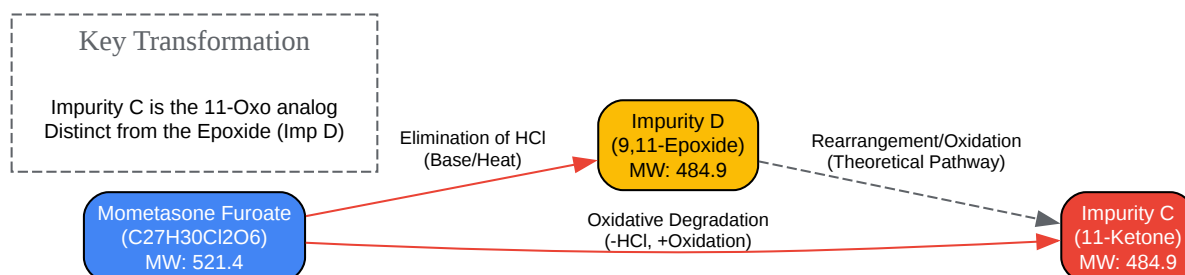
Understanding the origin of Impurity C is prerequisite to its control.[1] It forms via two primary pathways: oxidative degradation of the API or carryover from the oxidation of intermediates during synthesis.[1]

## Mechanistic Pathway

The formation typically involves the instability of the

-Cl-

-OH system.[1] Under stress conditions (thermal or basic), the molecule may undergo elimination to the epoxide (Impurity D), which can further rearrange or oxidize.[1] Alternatively, direct oxidation of the 11-OH coupled with reductive dechlorination yields Impurity C.[1]



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Figure 1: Proposed formation pathways distinguishing Impurity C (11-Ketone) from the parent API and the isobaric Impurity D.

## Analytical Strategy: Isolation and Detection

To ensure specific detection, the analytical method must separate the 11-oxo impurity from the epoxide.[1] The European Pharmacopoeia (EP) monograph utilizes Reverse Phase HPLC (RP-HPLC).[1]

## Validated HPLC Method Parameters

The following conditions are aligned with EP Monograph 1449 but optimized for resolution of the critical pair (Impurity C vs. D).

Parameter	Condition
Column	C18 (L1), mm, 5 m (e.g., Symmetry C18 or equivalent)
Mobile Phase A	Water (degassed)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm
Column Temp	
Gradient	Isocratic 50:50 (A:B) or Gradient for improved resolution

#### Self-Validating Protocol:

- System Suitability: Inject a mixture of Mometasone and Impurity C. Resolution ( ) must be .[\[1\]](#)
- Relative Retention Time (RRT): Impurity C typically elutes after Mometasone due to the loss of the polar hydroxyl group and the chlorine, making it more hydrophobic than the parent (depending on specific column chemistry, RRT is approx 1.05 - 1.15).[\[1\]](#)

## Advanced Structural Elucidation (The "Core")[\[1\]](#)

Since Impurity C and D have the same mass (

485), Mass Spectrometry alone is inconclusive.[\[1\]](#) Definitive identification requires orthogonal data.

## LC-MS/MS Differentiation

While the precursor ions are identical ( ), the fragmentation patterns differ due to ring stability.[1]

- Impurity C (11-Ketone): Shows a distinct fragmentation pattern related to the stable 11-ketone ring C.[1]
- Impurity D (Epoxide): The epoxide ring is strained and opens readily, often leading to different water-loss patterns in .[1]

## NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the absolute confirmation of the 11-oxo structure.[1]

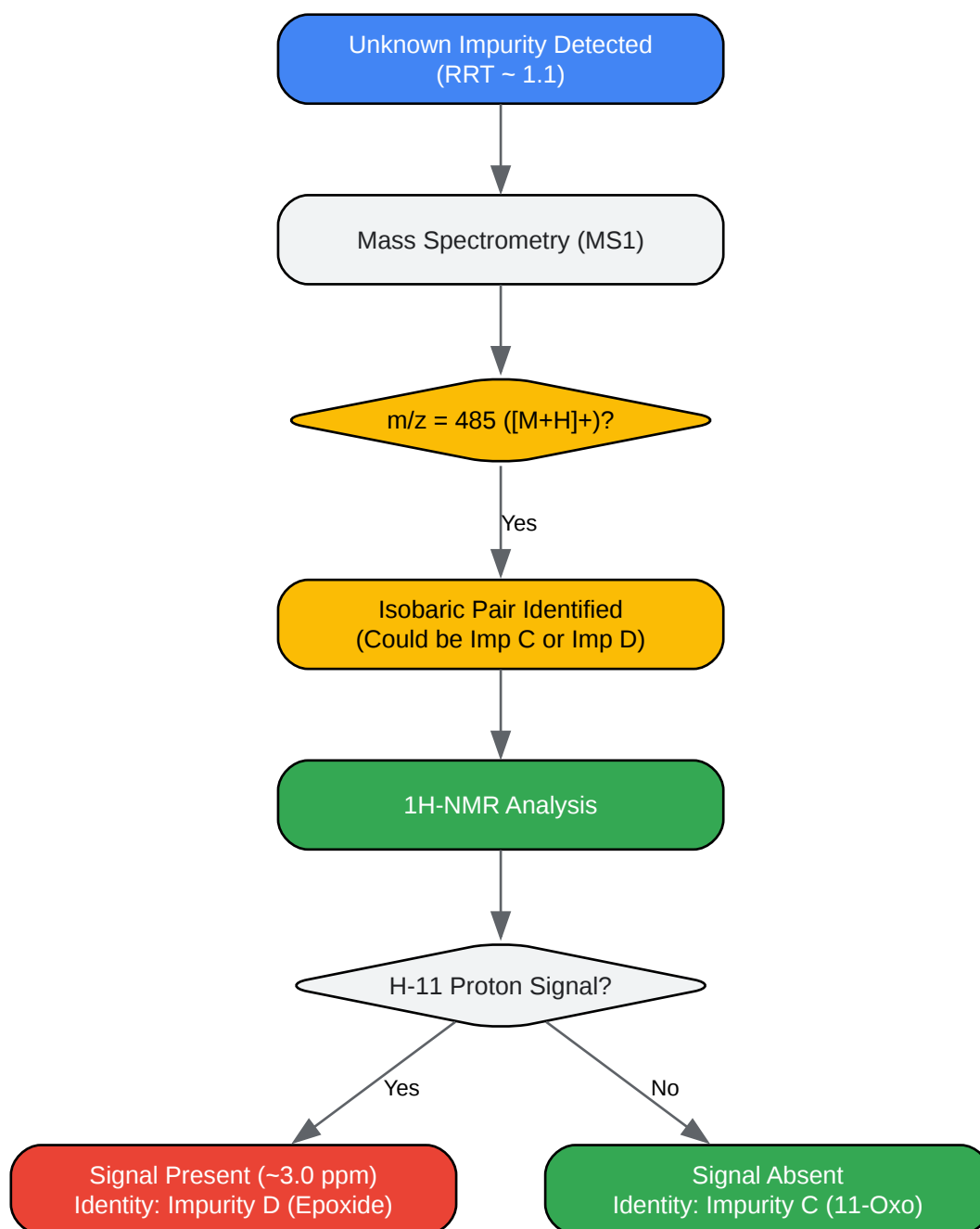
Feature	Mometasone Furoate	Impurity C (11-Oxo)	Impurity D (Epoxide)
H-11 Proton	Multiplet ( ppm)	Absent (Quaternary Carbon)	Upfield shift ( ppm)
C-11 Carbon	ppm (CH-OH)	ppm (C=O)	ppm (CH-O-)

Interpretation: The disappearance of the H-11 proton signal and the appearance of a carbonyl carbon signal at ~200 ppm in

C-NMR is the definitive fingerprint of Impurity C.[1]

## Decision Tree for Identification

Use this workflow to confirm the identity of an unknown impurity suspected to be "Impurity C". [1]



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Figure 2: Orthogonal identification workflow for distinguishing Mometasone Impurity C from isobaric analogs.

## References

- European Pharmacopoeia (Ph.[1][2][4] Eur.). Monograph 1449: Mometasone Furoate. Strasbourg, France: EDQM.[1][5] Available at: [Link][1]

- Ghezzi, M., et al. (2023).[1] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. *Molecules*, 28(23), 7859.[1][6] Available at: [[Link](#)][1]
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